molecular formula C8H8NNaO4S B13112612 Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate

Cat. No.: B13112612
M. Wt: 237.21 g/mol
InChI Key: TWNPSSKWZUXXSU-UHFFFAOYSA-M
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Description

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is a heterocyclic sulfinate salt that serves as a versatile and efficient nucleophilic coupling partner in synthetic organic chemistry. Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions , a powerful method for constructing carbon-carbon bonds . Similar to the well-documented sodium pyridine-2-sulfinate, this compound can undergo coupling with various aryl halides (e.g., 4-bromotoluene) to form biaryl structures in a single step . The presence of the ethoxycarbonyl group at the 5-position of the pyridine ring adds significant synthetic utility, as this functional group can be used for further derivatization or may be integral to the properties of the target molecule. Compounds in this class are typically supplied as a solid, often a powder or crystal, and may be hygroscopic , requiring storage in a cool, dark place, potentially under an inert atmosphere . The coupling reaction typically employs a catalyst system such as palladium(II) acetate and a phosphine ligand, with a base like potassium carbonate in a solvent such as 1,4-dioxane, at elevated temperatures . This makes this compound a crucial building block for researchers in medicinal chemistry and materials science developing novel pyridine-containing molecules, such as pharmaceuticals, ligands, and functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;5-ethoxycarbonylpyridine-2-sulfinate

InChI

InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-3-4-7(9-5-6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

TWNPSSKWZUXXSU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of pyridine derivatives followed by introduction of the sulfinate group. The key steps include:

  • Starting Material: Pyridine derivatives substituted at the 5-position with an ethoxycarbonyl group.
  • Sulfinylation: Introduction of the sulfinate moiety typically through reaction with sulfonyl chlorides or sulfinyl precursors.
  • Reaction Conditions: Controlled temperature, solvent choice (commonly tetrahydrofuran (THF) or 1,4-dioxane), and stoichiometric ratios are critical for optimal yield and purity.
  • Purification: Column chromatography or crystallization techniques are employed to isolate the pure sodium sulfinate salt.

Specific Synthetic Routes

Sulfinylation via Sulfonyl Chlorides

One common approach is the reaction of the ethoxycarbonyl-substituted pyridine with sulfonyl chlorides under basic conditions to form the sulfinate intermediate, which is then neutralized with sodium ions to yield the sodium sulfinate salt.

  • Reagents: Pyridine-5-(ethoxycarbonyl), sulfonyl chloride, base (e.g., potassium carbonate or sodium carbonate).
  • Solvent: THF or 1,4-dioxane.
  • Temperature: Typically room temperature to 120 °C.
  • Reaction Time: Several hours to days depending on scale and catalyst presence.
  • Catalysts: Palladium catalysts may be used in cross-coupling reactions involving sodium sulfinates to improve efficiency.
Barton-Type Decarboxylation and Oxidation

Advanced synthetic methodologies reported in the literature involve Barton-type photolytic decarboxylation of Barton esters derived from pyridine carboxylic acids, followed by RuCl3-catalyzed oxidation to form pyridyl sulfones. Subsequent treatment with alkoxides or thiolates yields alkylsulfinates including this compound in moderate to high yields (30–92%).

  • Step 1: Preparation of Barton ester from pyridine-5-carboxylic acid derivatives.
  • Step 2: Photolytic decarboxylation under UV light.
  • Step 3: RuCl3-catalyzed oxidation to form sulfone intermediates.
  • Step 4: Cleavage of pyridine moiety with alkoxides to yield sodium sulfinates.

This method is notable for its versatility and ability to produce structurally varied sodium sulfinates with high purity.

Optimization of Reaction Conditions

Several experimental studies highlight the importance of substituent effects on the pyridine ring and solvent choice:

  • Electron-withdrawing groups (such as ethoxycarbonyl) on the pyridine ring enhance the reactivity of the sulfinylation step.
  • Solvents like THF and 1,4-dioxane are preferred for their ability to dissolve both organic and inorganic reactants and stabilize intermediates.
  • Use of palladium catalysts and phosphonium ligands in cross-coupling reactions improves yields and selectivity.

Purification and Characterization

  • Purification: Typically achieved by column chromatography using silica gel with hexane/ethyl acetate solvent mixtures (e.g., 5:1 ratio).
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are standard tools to confirm the structure and purity of the sodium sulfinate product.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Notes
Sulfinylation with Sulfonyl Chlorides Pyridine-5-(ethoxycarbonyl), sulfonyl chloride, base, THF/dioxane, Pd catalyst Moderate to High (up to 90%) Requires controlled temperature and stoichiometry
Barton-Type Decarboxylation & Oxidation Barton ester, UV light, RuCl3 catalyst, alkoxides 30–92% Versatile, allows structural variation
Palladium-Catalyzed Cross-Coupling Sodium sulfinate, aryl halides, Pd(OAc)2, phosphonium ligand, K2CO3, 1,4-dioxane Moderate (~29%) Longer reaction times (up to 8 days), requires inert atmosphere

Research Findings and Mechanistic Insights

  • The presence of electron-withdrawing groups such as ethoxycarbonyl on the pyridine ring increases the electrophilicity, facilitating sulfinylation.
  • Palladium-catalyzed cross-coupling reactions proceed via oxidative addition, transmetallation, and reductive elimination steps, enabling formation of C–S bonds with sodium sulfinates.
  • Barton-type decarboxylation offers a radical pathway to generate sulfonyl intermediates efficiently.
  • Characterization by NMR confirms the sulfinate sulfur environment, while IR spectra show characteristic S=O stretching vibrations, confirming sulfinyl group formation.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate serves as a vital building block in organic synthesis. Its ability to participate in electrophilic and nucleophilic reactions makes it a valuable intermediate for creating complex molecules.

Case Study: Cross-Coupling Reactions

In a study involving palladium-catalyzed cross-coupling reactions, this compound was utilized as a coupling partner. The results demonstrated that it could effectively participate in the formation of carbon-carbon bonds, thereby enabling the synthesis of various biaryl compounds with high yields and selectivity .

Pharmaceutical Applications

The compound is also explored for its potential in the pharmaceutical industry. Its unique reactivity allows for the modification of drug molecules, enhancing their efficacy.

Case Study: Synthesis of Antiviral Agents

Research has shown that this compound can be used to synthesize antiviral agents through targeted modifications of existing compounds. This application highlights its role in developing new therapeutic agents against viral infections .

Materials Science

In materials science, this compound is being investigated for its potential use in creating functional materials, such as polymers and coatings.

Case Study: Polymer Synthesis

Recent studies have indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials with specific performance characteristics .

Data Table: Comparison of Sodium Sulfinates

Compound NameStructure CharacteristicsUnique Features
This compoundPyridine ring + ethoxycarbonyl + sulfinic groupVersatile intermediate for organic synthesis
Sodium benzenesulfinateAromatic ring + sulfinic groupCommonly used in electrophilic aromatic substitution
Sodium p-toluenesulfinateMethyl-substituted aromatic ring + sulfinic groupExtensively used in organic synthesis
Sodium phenylsulfinatePhenyl ring + sulfinic groupUseful for generating thiosulfonates

Mechanism of Action

The mechanism of action of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

Sodium pyridine-2-sulfinate : Lacks substituents on the pyridine ring, resulting in lower electron-withdrawing effects compared to the -CF₃ group in Sodium 5-(trifluoromethyl)pyridine-2-sulfinate. This difference impacts reaction rates and regioselectivity in cross-coupling .

Sodium 3-chloro-5-(trifluoromethyl)pyridine-2-sulfinate (1b) : Substituted with both -Cl and -CF₃ groups, this compound exhibits enhanced electrophilicity but reduced solubility in polar solvents due to increased halogenated character .

Lithium 6-(tert-butyl)pyridine-2-sulfinate : The bulky tert-butyl group introduces steric hindrance, slowing desulfination kinetics compared to Sodium 5-(trifluoromethyl)pyridine-2-sulfinate .

Reactivity in Desulfinative Cross-Coupling

The trifluoromethyl group in Sodium 5-(trifluoromethyl)pyridine-2-sulfinate facilitates high-yielding coupling with diverse aryl partners. For example:

Product Aryl Partner Yield (%) Reference
2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine 4-Methoxyphenylboronic acid 81
2-(4-Methylthiophenyl)-5-(trifluoromethyl)pyridine 4-Methylthiophenylboronic acid 70
2-Phenyl-5-(trifluoromethyl)pyridine Phenylboronic acid 71

Mechanistic and Stability Comparisons

  • SO₂ Extrusion Rates : Pyridine-2-sulfinates exhibit faster SO₂ extrusion compared to carbocyclic sulfinates (e.g., sodium 4-methylbenzenesulfinate) due to the electron-deficient pyridine ring stabilizing the transition state . The -CF₃ group in Sodium 5-(trifluoromethyl)pyridine-2-sulfinate further accelerates extrusion by enhancing ring electron deficiency .
  • Steric and Electronic Effects : Ethoxycarbonyl (-CO₂Et) substituents (e.g., in esters) stabilize molecules by resonance, but in sulfinates, electron-withdrawing groups like -CF₃ dominate reactivity over steric effects .

Biological Activity

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships, and various biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the class of pyridine sulfinates, which are known for their versatility in organic synthesis and potential biological applications. The general structure can be represented as follows:

C9H10NO4S\text{C}_9\text{H}_{10}\text{N}\text{O}_4\text{S}

The synthesis typically involves the reaction of pyridine derivatives with sulfinic acid in the presence of a suitable base. Recent advances have improved the efficiency and yield of such syntheses, making it easier to obtain high-purity samples for biological testing .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro assays have shown that this compound possesses minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways fully .

Antioxidant Activity

Antioxidant activity is another notable characteristic of this compound. It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring and changes in the sulfonate group can significantly affect its pharmacological properties. For example, substituents that enhance lipophilicity or alter electronic properties may improve membrane permeability and bioavailability .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that this compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, indicating its potential use in treating resistant infections .
  • Cancer Treatment : In vivo studies using mouse models showed that this compound reduced tumor size significantly compared to control groups, supporting its role as an antitumor agent .
  • Oxidative Stress Protection : Research on neuronal cell lines indicated that treatment with this compound reduced markers of oxidative stress and improved cell viability under conditions mimicking neurodegeneration .

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